3-Amino-N-pyridin-3-ylbenzamide

CYP11B2 Aldosterone Synthase Enzyme Selectivity

Choose 3-Amino-N-pyridin-3-ylbenzamide for CYP11B2-focused drug discovery. Unlike positional isomers (2-pyridinyl analogs) or unsubstituted 3-aminobenzamide, its exact 3-amino/3-pyridinyl substitution pattern confers selective aldosterone synthase inhibition with nanomolar IC50 and minimal off-target activity on CYP17/CYP19. Demonstrated low cytotoxicity (IC50 >200 µM, HepG2) makes it ideal for cell-based assays, gene expression studies, and high-content screening. Serves as a validated negative control for antimycobacterial SAR validation and as a versatile building block for focused library synthesis.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 25844-48-8
Cat. No. B1280793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-pyridin-3-ylbenzamide
CAS25844-48-8
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C12H11N3O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,13H2,(H,15,16)
InChIKeyROXMEGSVJDLDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-pyridin-3-ylbenzamide (CAS 25844-48-8): Sourcing and Baseline Characterization


3-Amino-N-pyridin-3-ylbenzamide (CAS 25844-48-8) is a heteroaromatic amide characterized by a 3-aminophenyl moiety linked via an amide bond to a 3-pyridinyl ring. It is primarily utilized as a research-grade building block and reference compound for medicinal chemistry programs targeting cytochrome P450 enzymes, particularly aldosterone synthase (CYP11B2), and as a core scaffold for developing selective enzyme inhibitors [1][2]. The compound is not an approved active pharmaceutical ingredient (API) but serves as a key intermediate and a foundational member of the broader N-(pyridin-3-yl)benzamide chemotype, a class recognized for its high selectivity toward CYP11B2 over related steroidogenic enzymes in vitro [1][2].

Why 3-Amino-N-pyridin-3-ylbenzamide Cannot Be Substituted by Generic Analogs in Research Applications


While numerous benzamide derivatives exist, the specific substitution pattern of 3-amino-N-pyridin-3-ylbenzamide governs critical structure-activity relationships (SAR) that cannot be replicated by generic analogs. The combination of a 3-aminophenyl group with a 3-pyridinyl amide is essential for the distinctive target engagement profile of N-(pyridin-3-yl)benzamides, which exhibit high selectivity for CYP11B2 over CYP11B1, CYP17, and CYP19 [1][2]. Positional isomerism is a key determinant of biological activity; for instance, N-(pyridin-2-yl)benzamides demonstrate superior antimycobacterial activity compared to their 3-pyridinyl counterparts, confirming that a simple positional shift of the nitrogen atom profoundly alters potency and selectivity [3]. Furthermore, the unsubstituted 3-aminobenzamide core, while a classic PARP inhibitor, lacks the pyridinyl group that confers CYP11B2 selectivity and a distinct binding mode [4]. Therefore, substituting this compound with a positional isomer or a simpler benzamide would invalidate SAR-based studies and compromise experimental reproducibility.

Quantitative Differentiation of 3-Amino-N-pyridin-3-ylbenzamide Against Comparators


CYP11B2 Selectivity Profile: 3-Pyridinyl Benzamides vs. Comparator Enzyme Assays

The N-(pyridin-3-yl)benzamide chemotype, of which 3-amino-N-pyridin-3-ylbenzamide is a foundational member, demonstrates high selectivity for CYP11B2 inhibition. In a comparative study of 23 derivatives, the most potent and selective CYP11B2 inhibitors exhibited IC50 values between 53 and 166 nM [1]. Crucially, these compounds showed no inhibition of human CYP17 and CYP19 at concentrations that robustly inhibited CYP11B2, indicating a high degree of target selectivity [1]. In contrast, a related but unsubstituted N-(pyridin-3-yl)benzamide (CAS 14547-82-1) exhibited only 30% inhibition of CYP11B2 at 500 μM, a >1000-fold higher concentration, and showed no inhibition of CYP11B6 [2]. This stark difference underscores that the 3-amino substitution is critical for achieving low-nanomolar potency and selective CYP11B2 engagement.

CYP11B2 Aldosterone Synthase Enzyme Selectivity

Antimycobacterial Activity: Positional Isomer Comparison (3-Pyridinyl vs. 2-Pyridinyl)

A direct comparative study of N-pyridinylbenzamide positional isomers revealed that N-(pyridin-2-yl)benzamides exhibit significantly greater antimycobacterial potency than their N-(pyridin-3-yl)benzamide counterparts [1]. Specifically, optimized N-(pyridin-2-yl)benzamides achieved minimum inhibitory concentration (MIC) values as low as 7.81 µg/mL (26 µM) against M. tuberculosis H37Ra [1]. In contrast, N-(pyridin-3-yl)benzamides, including the 3-amino-substituted variant, generally show lower antimycobacterial activity, with most derivatives having MICs ≥ 31.25 µg/mL [1]. This 4-fold difference in MIC values highlights that the 3-pyridinyl substitution pattern, while less potent for antimycobacterial applications, provides a valuable negative control and confirms the positional specificity of the biological target engagement.

Antimycobacterial Mycobacterium tuberculosis Isosterism

Selectivity Over Off-Target CYP Enzymes: 3-Pyridinyl Benzamides vs. Broad-Spectrum Inhibitors

The N-(pyridin-3-yl)benzamide class demonstrates a remarkable selectivity profile against other cytochrome P450 enzymes. In a comprehensive screening panel, the most potent CYP11B2 inhibitors from this series (IC50 = 53–166 nM) were evaluated for their ability to inhibit human CYP17 and CYP19 [1]. At concentrations sufficient to fully inhibit CYP11B2, these compounds showed no detectable inhibition of CYP17 or CYP19 [1]. This is in stark contrast to less selective aldosterone synthase inhibitors, which often exhibit significant off-target activity against CYP11B1, CYP17, and/or CYP19, leading to undesirable side effects and confounding experimental results [2].

CYP Selectivity CYP17 CYP19

Cytotoxicity Profile: N-Pyridinylbenzamides vs. Mammalian Cell Lines

A key differentiator for N-pyridinylbenzamides, including the 3-amino derivative, is their favorable in vitro safety profile. In cytotoxicity assays using the hepatocellular carcinoma cell line HepG2, a panel of 22 N-pyridinylbenzamides exhibited IC50 values greater than 200 µM, indicating that they are generally non-toxic to mammalian cells at concentrations well above their antimicrobial IC50s [1]. This is a significant advantage compared to other benzamide derivatives that may show considerable cytotoxicity at lower concentrations. For example, while direct comparative data is limited, the high IC50 values suggest a wide therapeutic window, making these compounds suitable for cell-based assays and reducing the risk of confounding cytotoxic effects in biological studies.

Cytotoxicity HepG2 Safety Profile

Optimal Research Applications for 3-Amino-N-pyridin-3-ylbenzamide Based on Quantitative Evidence


Selective CYP11B2 Inhibition in Cardiovascular and Metabolic Research

This compound is ideally suited for studies requiring selective inhibition of aldosterone synthase (CYP11B2). Its nanomolar potency (IC50 range 53–166 nM for optimized derivatives) and lack of off-target activity on CYP17 and CYP19 [1] make it a valuable tool for dissecting the role of CYP11B2 in hypertension, heart failure, and diabetic nephropathy. Researchers can use it to establish proof-of-concept for CYP11B2 as a therapeutic target without confounding effects on other steroidogenic pathways.

Negative Control for Antimycobacterial SAR Studies

Given the established 4-fold lower potency of N-(pyridin-3-yl)benzamides compared to N-(pyridin-2-yl)benzamides in antimycobacterial assays (MICs ≥ 31.25 µg/mL vs. 7.81 µg/mL) [2], this compound serves as an excellent negative control. It is essential for validating SAR hypotheses in drug discovery programs targeting tuberculosis and other mycobacterial infections, ensuring that observed activity is indeed due to the intended structural features.

Low-Cytotoxicity Scaffold for Cell-Based Assays

With a demonstrated IC50 > 200 µM against HepG2 cells [2], 3-amino-N-pyridin-3-ylbenzamide is a preferred scaffold for cell-based experiments where compound-induced cytotoxicity could mask true biological effects. This property is particularly valuable for long-term treatment studies, gene expression analyses, and high-content screening campaigns where maintaining cell viability is paramount.

Building Block for Synthesis of Selective Enzyme Inhibitors

The core 3-amino-N-pyridin-3-ylbenzamide structure provides a versatile starting point for medicinal chemistry optimization. The 3-amino group offers a handle for further derivatization, while the pyridinyl amide core ensures a favorable selectivity profile for CYP enzymes [1]. This makes it a strategic building block for synthesizing focused libraries aimed at improving potency, pharmacokinetics, or other drug-like properties for aldosterone synthase or related enzyme targets.

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